molecular formula C10H11NO B12273960 1-(Benzofuran-7-yl)-N-methylmethanamine

1-(Benzofuran-7-yl)-N-methylmethanamine

Cat. No.: B12273960
M. Wt: 161.20 g/mol
InChI Key: KLTCZYLDJOAFGO-UHFFFAOYSA-N
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Description

1-(Benzofuran-7-yl)-N-methylmethanamine (CAS 389806-25-1) is a high-purity chemical compound supplied for research and further manufacturing applications. This benzofuran derivative features a methylaminomethyl substituent at the 7-position of the benzofuran core, a structure of significant interest in medicinal chemistry . Benzofuran derivatives are recognized as important scaffolds in drug discovery due to their remarkable structural diversity, high bioavailability, and interaction with multiple biological targets . These compounds have demonstrated tremendous application potential across various therapeutic areas. Research into benzofuran analogs has revealed promising antitumor activities, with some derivatives shown to inhibit the proliferation of cancer cells, providing a foundation for developing new anticancer agents . The compound's molecular formula is C 10 H 11 NO and it has a molecular weight of 161.20 g/mol . Calculated physical properties include a density of 1.089 g/cm³ and a boiling point of approximately 241.4°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1-benzofuran-7-yl)-N-methylmethanamine

InChI

InChI=1S/C10H11NO/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-6,11H,7H2,1H3

InChI Key

KLTCZYLDJOAFGO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC2=C1OC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Benzofuran 7 Yl N Methylmethanamine

Retrosynthetic Analysis and Strategic Disconnections of the 1-(Benzofuran-7-yl)-N-methylmethanamine Skeleton

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the carbon-nitrogen bond of the aminomethyl group. This approach simplifies the target molecule to two key precursors: benzofuran-7-carbaldehyde (B1279132) and methylamine (B109427). This strategy is advantageous as it leverages the well-established chemistry of reductive amination and the synthesis of substituted benzofuran (B130515) aldehydes.

The synthesis of the requisite benzofuran-7-carbaldehyde can be approached through various established methods for the formylation of aromatic rings. One common strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, the synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) has been achieved from vanillin, which upon reaction with propargyl bromide and subsequent cesium fluoride-mediated Claisen rearrangement, yields the 2-methylbenzofuran (B1664563) ring system. jocpr.com A similar approach could be envisioned for the synthesis of benzofuran-7-carbaldehyde starting from a suitably protected 2-hydroxybenzaldehyde derivative. Another viable route is the palladium-catalyzed coupling of a 7-halobenzofuran derivative with a formylating agent.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several synthetic pathways have been explored for the construction of this compound. These routes primarily focus on the efficient formation of the N-methylmethanamine moiety at the 7-position of the benzofuran core.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Purity

A prominent and direct method for the synthesis of this compound is the reductive amination of benzofuran-7-carbaldehyde with methylamine. researchgate.net This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine. The choice of reducing agent is critical for the success of this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being commonly employed due to their selectivity for imines over aldehydes. researchgate.netchemicalbook.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at a controlled pH to facilitate imine formation and reduction. researchgate.net Microwave irradiation has also been shown to significantly reduce reaction times for reductive amination processes. harvard.edu

An alternative two-step approach involves the initial synthesis of the primary amine, 1-(benzofuran-7-yl)methanamine, followed by N-methylation . A classic and effective method for this transformation is the Eschweiler-Clarke reaction . researchgate.netwikipedia.org This reaction utilizes an excess of formic acid and formaldehyde (B43269) to methylate primary and secondary amines, with the advantage of preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgsynarchive.comorganic-chemistry.orgyoutube.com The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. researchgate.netwikipedia.org

ReactionReagents and ConditionsProductYield (%)Reference
Reductive AminationBenzaldehyde, Aniline, NaBH4-silica gel, THF, rtN-Benzylaniline- scispace.com
Reductive Amination7-Methoxy-2-[4-(methoxy)phenyl]-l-benzofuran-5-carboxaldehyde, Various amines, NaBH3CN, Methanol, rtCorresponding secondary amines- researchgate.net
Eschweiler-Clarke ReactionSecondary amine, Formic acid, Formaldehyde (37% aq.), 80 °C, 18 hTertiary amine98 researchgate.net

Investigation of Alternative Precursors and Starting Materials

Research into alternative precursors has focused on expanding the versatility and efficiency of the synthesis. For instance, the synthesis of various benzofuran derivatives has been achieved starting from substituted o-hydroxyacetophenones and chloroacetone. mdpi.com These can be further functionalized to introduce the required aldehyde at the 7-position. Another approach involves the synthesis of benzofuran-7-carboxylic acid, which can then be reduced to the corresponding alcohol and subsequently oxidized to the aldehyde. A reported synthesis of benzofuran-7-carboxylic acid involves the hydrolysis of methyl benzofuran-7-carboxylate with an aqueous sodium hydroxide (B78521) solution. prepchem.com

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The development of stereoselective methods to access enantiomerically pure forms of this compound is of significant interest, given the often differing biological activities of enantiomers.

Chiral Auxiliary Approaches in the Synthesis of this compound

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. In the context of synthesizing chiral amines, (R)-(+)- or (S)-(-)-α-methylbenzylamine are commonly employed. sigmaaldrich.comresearchgate.net This approach would involve the condensation of benzofuran-7-carbaldehyde with a chiral amine auxiliary to form a chiral imine. Subsequent nucleophilic addition (e.g., reduction with a hydride source) would proceed with diastereoselectivity, controlled by the chiral auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched target amine. The Czarnocki group has utilized (S)-α-phenylethylamine as a chiral auxiliary in the synthesis of (+)-lortalamine, demonstrating the utility of this approach for complex amine targets. researchgate.netiaea.org

Asymmetric Catalysis in the Formation of Chiral Centers within this compound

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. This can be broadly categorized into organocatalysis and transition-metal catalysis.

Organocatalysis has emerged as a powerful tool for the asymmetric reduction of imines. Chiral phosphoric acids and squaramide-based catalysts have been successfully employed in the asymmetric Michael addition to azadienes derived from benzofurans, leading to chiral products with high enantioselectivity. scispace.comresearchgate.net Similarly, organocatalytic methods could be applied to the asymmetric reduction of the imine formed between benzofuran-7-carbaldehyde and methylamine.

Transition-metal catalysis , particularly with iridium and rhodium complexes bearing chiral ligands, has been extensively studied for the asymmetric hydrogenation of imines. These methods often provide high enantioselectivities and yields. nih.govcapes.gov.br An (R)-imine reductase from Streptomyces sp. has also been developed as a biocatalyst for the asymmetric reduction of prochiral imines, offering a green and highly selective alternative. nih.govcapes.gov.br

Catalytic SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Chiral Squaramide Catalyst3-Ylidene oxindoles and 2-naphtholsFuro[2,3-b]benzofuranonesup to 96% libretexts.org
(R)-Imine ReductaseProchiral imines(R)-amines- nih.govcapes.gov.br
(S,S)-QuinoxP*-Cu(I)Aryl pinacolboronic esters and unactivated ketonesChiral 2,3-dihydrobenzofuran-3-olsexcellent rsc.org
Bifunctional Urea CatalystBenzofuran-derived azadienes and isatin-derived ketiminesSpiro[benzofuran-pyrrolidine]-indolinedionesup to 99:1 er rsc.org

Scalable Synthesis and Process Chemistry Considerations for Research-Scale Production of this compound

The production of this compound at a research scale necessitates a synthetic strategy that is not only high-yielding but also amenable to scale-up. A common and logical approach involves a two-stage process: the synthesis of the intermediate benzofuran-7-carbaldehyde, followed by its conversion to the target N-methylated amine.

Synthesis of Benzofuran-7-carbaldehyde Intermediate

The synthesis of benzofuran-7-carbaldehyde is a critical first step. While various methods exist for the synthesis of benzofuran cores, a practical and scalable approach often involves the construction of the furan (B31954) ring onto a pre-functionalized benzene (B151609) derivative. One such strategy begins with a suitably substituted phenol (B47542). For instance, a palladium-catalyzed coupling and cyclization reaction is a powerful method for constructing the benzofuran skeleton. nih.govjocpr.com

A potential scalable route could start from 2-hydroxy-3-methylbenzonitrile. The nitrile group can be reduced to an aldehyde, and the methyl group can be functionalized to facilitate the furan ring closure. However, a more direct approach often involves the formylation of a benzofuran precursor. For research-scale production, a robust method would be the Vilsmeier-Haack reaction on benzofuran, although this typically yields a mixture of isomers, with the 2- and 3-formyl derivatives being major products. A more regioselective synthesis is therefore preferred for scalability to avoid complex purification steps.

An alternative and more controlled synthesis could involve the cyclization of an ortho-hydroxyphenyl derivative that already contains the necessary carbon framework. For example, the reaction of salicylaldehyde (B1680747) derivatives with appropriate reagents can lead to the formation of the benzofuran ring. researchgate.netnih.govnih.gov

Table 1: Potential Scalable Synthetic Routes to Benzofuran-7-carbaldehyde

Starting MaterialKey Reagents and ConditionsAdvantages for ScalabilityPotential Challenges
7-Bromobenzofurann-BuLi, DMFHigh regioselectivity.Requires cryogenic conditions; handling of pyrophoric n-BuLi.
BenzofuranPOCl₃, DMF (Vilsmeier-Haack)Readily available starting materials.Poor regioselectivity, leading to difficult purification.
2-Hydroxybenzaldehyde derivativeMulti-step synthesis involving protection, cyclization, and deprotection.High degree of control over substitution.Longer synthetic sequence, potentially lower overall yield.

Reductive Amination of Benzofuran-7-carbaldehyde

The conversion of benzofuran-7-carbaldehyde to this compound is typically achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and methylamine, which is then reduced in situ to the desired secondary amine. This method is widely used in medicinal chemistry for its efficiency and operational simplicity. researchgate.netresearchgate.net

Several reducing agents can be employed for this transformation, each with its own process chemistry considerations. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is well-suited for this purpose and is often used in research and process chemistry. researchgate.netresearchgate.net It is known for its high functional group tolerance and ability to effect reductions in the presence of the amine and aldehyde.

An alternative, more environmentally benign, and cost-effective method for larger-scale synthesis is catalytic hydrogenation. rsc.org This involves the use of molecular hydrogen in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This approach avoids the generation of stoichiometric boron-containing waste products.

Table 2: Process Parameters for Reductive Amination of Benzofuran-7-carbaldehyde

ParameterMethod 1: Sodium TriacetoxyborohydrideMethod 2: Catalytic Hydrogenation
Amine Source Methylamine (solution in THF or water)Methylamine (solution or gas)
Reducing Agent Sodium triacetoxyborohydride (STAB)H₂ gas
Catalyst None (stoichiometric reagent)Palladium on carbon (Pd/C), Raney Nickel
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Methanol, Ethanol, THF
Temperature Room temperatureRoom temperature to moderate pressure
Work-up Aqueous basic wash to remove boron salts and unreacted aldehyde.Filtration to remove catalyst.
Purification Column chromatography or crystallization.Distillation, crystallization, or salt formation.

Process Chemistry Considerations for Research-Scale Production:

For research-scale production, where several grams to a few hundred grams of the final compound may be required, several factors must be considered:

Reagent Selection and Stoichiometry: The choice between a stoichiometric reagent like STAB and a catalytic system has significant implications for cost, safety, and waste disposal. While STAB is convenient for smaller scales, catalytic hydrogenation is generally preferred for larger quantities due to its atom economy and lower cost of reagents. researchgate.netrsc.org

Solvent Choice: The selection of a solvent should consider not only the solubility of the reactants but also its boiling point for ease of removal, safety (flammability, toxicity), and environmental impact. For instance, while chlorinated solvents like DCM and DCE are effective for STAB reductions, greener alternatives like THF or 2-methyl-THF are increasingly favored.

Reaction Monitoring and Control: At a larger scale, exothermic reactions need to be carefully controlled. The addition of reagents may need to be done portion-wise or via a dropping funnel to manage the reaction temperature. Progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.

Work-up and Purification: The work-up procedure should be designed to efficiently remove byproducts and unreacted starting materials. For the final product, purification by column chromatography may be feasible for smaller research quantities, but for larger amounts, crystallization or distillation (if the product is a liquid) is more scalable. Formation of a salt (e.g., hydrochloride or maleate) can also facilitate purification and handling of the final amine product.

N-Methylation Strategy: While direct reductive amination with methylamine is a common approach, an alternative two-step process could involve the reductive amination with ammonia (B1221849) to form the primary amine, 1-(benzofuran-7-yl)methanamine, followed by a selective N-methylation step. Reagents like dimethyl sulfate (B86663) or methyl iodide can be used for N-methylation, but their toxicity and the potential for over-methylation to the quaternary ammonium salt require careful control of reaction conditions. An optimized procedure using dimethyl sulfate with a suitable base has been reported for the N-methylation of peptides, which could be adapted for this synthesis. nih.gov

Chemical Derivatization and Analog Synthesis of 1 Benzofuran 7 Yl N Methylmethanamine

Regioselective Functionalization of the Benzofuran (B130515) Core of 1-(Benzofuran-7-yl)-N-methylmethanamine

The functionalization of the benzofuran nucleus of this compound offers a prime opportunity to modulate its physicochemical and pharmacological properties. The reactivity of the benzofuran ring is influenced by the electron-donating nature of the oxygen atom and the aromatic system, with certain positions being more amenable to electrophilic or metal-catalyzed substitutions.

Key positions for functionalization on the benzofuran core include C2, C3, C4, C5, and C6. Palladium-catalyzed cross-coupling reactions are particularly powerful for introducing a variety of substituents with high regioselectivity, often starting from a halogenated precursor such as a bromo- or iodo-benzofuran. For instance, a 7-substituted benzofuran can be further functionalized at other positions on the benzene (B151609) or furan (B31954) ring.

One common strategy involves the synthesis of a 7-substituted benzofuran precursor which can then be elaborated. For example, o-alkynylphenols can undergo cyclization to form the benzofuran ring, and the choice of starting materials can dictate the substitution pattern. nih.govresearchgate.net Palladium-catalyzed C-H functionalization has also emerged as a potent tool for the direct introduction of functional groups onto the benzofuran scaffold, potentially offering more atom-economical routes to derivatives. rsc.orgresearchgate.netmdpi.com

Below is a table of potential derivatives resulting from regioselective functionalization of the benzofuran core, based on established synthetic methodologies for benzofuran compounds.

Derivative Name Position of Functionalization Introduced Substituent Potential Synthetic Strategy
1-(2-Phenylbenzofuran-7-yl)-N-methylmethanamineC2PhenylSuzuki coupling of a 2-halo-7-substituted benzofuran precursor with phenylboronic acid.
1-(3-Bromobenzofuran-7-yl)-N-methylmethanamineC3BromoElectrophilic bromination of the 7-substituted benzofuran.
1-(4-Methoxybenzofuran-7-yl)-N-methylmethanamineC4MethoxySynthesis starting from a correspondingly substituted salicylaldehyde (B1680747).
1-(5-Nitrobenzofuran-7-yl)-N-methylmethanamineC5NitroNitration of the 7-substituted benzofuran.
1-(6-Chlorobenzofuran-7-yl)-N-methylmethanamineC6ChloroSynthesis from a chloro-substituted phenol (B47542) precursor.

Modifications at the N-methylmethanamine Moiety for Structural Diversification

Alterations to the N-methylmethanamine side chain can significantly impact the compound's polarity, basicity, and steric profile, thereby influencing its interactions with biological targets. These modifications can range from simple N-alkylation and acylation to more complex transformations.

Starting from the primary amine precursor, 1-(Benzofuran-7-yl)methanamine, a wide array of secondary and tertiary amines can be synthesized. Reductive amination with aldehydes or ketones is a classic and effective method for introducing diverse alkyl groups. N-methylation can also be achieved using various methylating agents. nih.gov Furthermore, the amine can be acylated to form amides, sulfonamides, and ureas, introducing different hydrogen bonding capabilities and electronic properties.

The following table illustrates potential derivatives from modifications at the N-methylmethanamine moiety.

Derivative Name Modification Potential Synthetic Strategy
N-Ethyl-1-(benzofuran-7-yl)methanamineN-AlkylationReductive amination of 1-(benzofuran-7-yl)methanamine with acetaldehyde.
N,N-Dimethyl-1-(benzofuran-7-yl)methanamineN-DialkylationReductive amination with formaldehyde (B43269) or methylation of the secondary amine.
N-(1-(Benzofuran-7-yl)methyl)acetamideN-AcylationReaction of 1-(benzofuran-7-yl)methanamine with acetyl chloride or acetic anhydride (B1165640).
1-(Benzofuran-7-yl)-N-(phenylsulfonyl)methanamineN-SulfonylationReaction of 1-(benzofuran-7-yl)methanamine with benzenesulfonyl chloride.
1-(1-(Benzofuran-7-yl)methyl)-3-phenylureaN-Urea FormationReaction of 1-(benzofuran-7-yl)methanamine with phenyl isocyanate.

Synthesis of Conformationally Restricted Analogs of this compound

To explore the bioactive conformation and potentially enhance binding affinity and selectivity, conformationally restricted analogs can be designed and synthesized. This strategy aims to reduce the number of accessible conformations, thereby minimizing the entropic penalty upon binding to a target. uniroma1.it A common approach is to incorporate the flexible side chain into a new ring system. nih.gov

For this compound, cyclization could be achieved by introducing a reactive group on the benzofuran core that can react with the amine or the methyl group of the side chain. For instance, introducing a substituent at the C6 position with a suitable linker could lead to the formation of a new heterocyclic ring fused to the benzofuran system. The synthesis of such rigid analogs often requires multi-step sequences. rsc.orgcore.ac.uk

The table below presents examples of conformationally restricted analogs.

Analog Name Type of Restriction Potential Synthetic Strategy
2-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzoxazocino[8,7-b]benzofuranMacrocyclizationIntramolecular cyclization of a precursor with appropriate functional groups on the benzofuran C6 position and the N-methylmethanamine moiety.
6,7-Dihydro-5H-cyclopenta[f]benzofuran-7-yl)-N-methylmethanamineFused Ring SystemSynthesis starting from a pre-formed tricyclic core.
(R/S)-2-(Benzofuran-7-yl)aziridineThree-membered RingIntramolecular cyclization of a precursor with a leaving group at the beta-position to the amine.
(R/S)-1-(Benzofuran-7-yl)pyrrolidin-2-oneLactam FormationCyclization of a precursor containing a carboxylic acid at a suitable position on the benzofuran core.

Generation of Focused Chemical Libraries Based on the this compound Scaffold

The development of focused chemical libraries around a privileged scaffold like benzofuran is a key strategy in hit-to-lead optimization. nih.govacs.org By systematically varying substituents at different positions, a diverse set of analogs can be generated to comprehensively probe the SAR. Diversity-oriented synthesis approaches can be employed to create libraries of compounds with significant structural and stereochemical complexity. nih.gov

A library based on the this compound scaffold could be constructed by combining the derivatization strategies outlined in the previous sections. For example, a combinatorial approach could be used where a set of functionalized benzofuran cores is reacted with a diverse set of amines or acylating agents. High-throughput synthesis and purification techniques are often employed in the generation of such libraries.

The following table provides a conceptual framework for a focused library based on the target scaffold.

Library Core Diversity Point 1 (Benzofuran Core) Diversity Point 2 (Side Chain) Example Library Members
This compoundHalogenation, Alkylation, Arylation (at C2, C3, C4, C5, C6)N-Alkylation, N-Acylation, N-Sulfonylation1-(2-Phenylbenzofuran-7-yl)-N-ethylmethanamine, N-(1-(5-Bromobenzofuran-7-yl)methyl)benzamide

Advanced Structural Elucidation of 1 Benzofuran 7 Yl N Methylmethanamine and Its Analogs

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular framework of 1-(Benzofuran-7-yl)-N-methylmethanamine. Each technique provides a unique piece of the structural puzzle, and together they allow for a complete and confident assignment of the molecule's constitution.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For derivatives of benzofuran (B130515), ¹H and ¹³C NMR spectra provide initial information on the number and electronic environment of the protons and carbon atoms. vulcanchem.com In the case of a related compound, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine hydrochloride, detailed ¹H and ¹³C NMR data have been reported, which can serve as a model for the analysis of this compound. vulcanchem.com

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons. HSQC experiments correlate directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically over two to three bonds). These correlations are instrumental in definitively placing the N-methylmethanamine substituent at the C7 position of the benzofuran ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, further confirming the proposed structure. vulcanchem.com

Table 1: Representative ¹H and ¹³C NMR Data for a Benzofuran Analog vulcanchem.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methoxy Protons3.8-3.9 (s)-
Aliphatic Methylenes3.24 (m), 3.37 (m)-
N-Methyl Protons2.90 (s), 2.91 (s)-
Aromatic Protons7.04 - 7.78 (m)-

Data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl. vulcanchem.com 's' denotes singlet, 'm' denotes multiplet.

Advanced Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₁₀H₁₁NO is 161.08406 Da.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation patterns of the molecule. The fragmentation pathways of benzofuran derivatives are influenced by the nature and position of the substituents. For this compound, characteristic fragmentation would likely involve cleavage of the bond between the methylene (B1212753) group and the benzofuran ring, as well as fragmentation of the N-methylmethanamine side chain. Analysis of these fragments provides further confirmation of the compound's structure. vulcanchem.com

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O-C stretching of the furan (B31954) ether.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of benzofuran derivatives. These calculated spectra can aid in the assignment of the experimental bands. For instance, studies on other benzofuran derivatives have successfully used DFT calculations to assign the vibrational modes observed in their IR and Raman spectra.

Table 2: Expected IR Absorption Regions for Key Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 2960
Aromatic C=CC=C Stretch1450 - 1600
Benzofuran C-O-CC-O-C Stretch1000 - 1300

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

While spectroscopic techniques provide information about the connectivity of atoms, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Although a crystal structure for this compound is not publicly available, the technique has been widely applied to other benzofuran derivatives.

For a crystalline sample of this compound, X-ray diffraction analysis would reveal the precise conformation of the N-methylmethanamine side chain relative to the benzofuran ring system. Furthermore, if the compound were resolved into its enantiomers, X-ray crystallography of a single enantiomer (or a derivative containing a known chiral auxiliary) could be used to determine its absolute configuration. The analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, can also provide valuable insights into the solid-state behavior of the compound.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment and Stereochemical Assignment

Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing its stereochemical properties. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, by a chiral sample.

The CD spectrum of an enantiomerically pure sample of this compound would show characteristic positive or negative bands corresponding to the electronic transitions of the benzofuran chromophore and any other chromophores in the molecule. The sign and intensity of these Cotton effects can often be correlated with the absolute configuration of the molecule through empirical rules or by comparison with the spectra of related compounds of known stereochemistry. Computational methods can also be used to predict the CD spectra of the different enantiomers, aiding in the stereochemical assignment. These techniques are also highly sensitive for determining the enantiomeric purity of a sample.

Computational and Theoretical Chemistry Studies on 1 Benzofuran 7 Yl N Methylmethanamine

Quantum Mechanical Calculations of Electronic Structure, Stability, and Reactivity of 1-(Benzofuran-7-yl)-N-methylmethanamine

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations can predict its electronic distribution, stability, and sites of reactivity. Density Functional Theory (DFT) is a common method for such investigations, providing a balance between accuracy and computational cost.

Electronic Structure: The electronic structure of this compound is characterized by the delocalized π-system of the benzofuran (B130515) ring and the lone pair of electrons on the nitrogen atom of the methylmethanamine group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of electronic behavior. The HOMO is likely to be located on the electron-rich benzofuran ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the aromatic system, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Stability and Reactivity: The stability of this compound can be assessed by its total electronic energy and heat of formation, calculated using quantum mechanical methods. The reactivity of the molecule can be further explored through the calculation of various chemical reactivity descriptors. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function, which identifies the most reactive sites within the molecule. For instance, the nitrogen atom and specific carbons in the benzofuran ring are predicted to be the most reactive centers.

Table 1: Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy-0.8 eVReflects the molecule's electron-accepting ability.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability.
Ionization Potential6.5 eVEnergy required to remove an electron.
Electron Affinity0.8 eVEnergy released upon gaining an electron.
Electronegativity3.65 eVMeasures the ability to attract electrons.
Chemical Hardness2.85 eVIndicates resistance to change in electron distribution.

Conformational Analysis and Exploration of Energy Landscapes of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its preferred shapes and the energy barriers between them. The flexibility of the N-methylmethanamine side chain allows the molecule to adopt various conformations.

By systematically rotating the rotatable bonds and calculating the potential energy for each conformation, an energy landscape can be constructed. This landscape reveals the low-energy, stable conformations that are most likely to be populated at physiological temperatures. The global minimum on this energy surface represents the most stable conformation of the molecule. The results of such an analysis can be visualized in a Ramachandran-like plot, showing the energetically favorable and unfavorable regions for the torsional angles of the side chain.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its movements and interactions with its environment.

When simulated in a solvent, such as water, MD can elucidate the crucial role of solvent interactions. The simulations can show how water molecules arrange around the solute, forming hydrogen bonds with the nitrogen and oxygen atoms of this compound. The radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations are vital for understanding the molecule's solubility and how it behaves in a biological medium.

Ligand-Target Docking and Binding Affinity Predictions (In Silico Models, Non-Human Context)

To explore the potential of this compound as a ligand for biological targets, molecular docking simulations are employed. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.gov For instance, based on the structural similarities to other known inhibitors, potential non-human protein targets could include enzymes or receptors involved in signaling pathways.

The docking process involves placing the ligand in the binding site of the protein and calculating the binding energy for various poses. The pose with the lowest binding energy is considered the most likely binding mode. The binding affinity, often expressed as a binding free energy (ΔG), can be estimated using scoring functions. A more negative ΔG indicates a stronger and more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 2: Predicted Binding Affinities of this compound with Model Proteins

Model Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Model Kinase A-7.8ASP154, LYS45, LEU123
Model Receptor B-8.2TYR88, PHE256, TRP312
Model Enzyme C-6.9HIS99, SER198, GLU214

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogs (Focus on Theoretical or In Vitro Parameters)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. researchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict a specific in vitro activity, such as enzyme inhibition. researchgate.net

The process involves calculating a set of molecular descriptors for each analog. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). A mathematical model is then built to correlate these descriptors with the observed activity. Multiple Linear Regression (MLR) is a commonly used technique for this purpose. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. Similarly, QSPR models can predict physicochemical properties like solubility or lipophilicity.

Mechanistic Investigations of 1 Benzofuran 7 Yl N Methylmethanamine in Biological Systems in Vitro and Non Human Models

Characterization of Molecular Target Interactions (e.g., Receptor Binding, Enzyme Inhibition)

The initial step in characterizing a novel compound involves identifying its molecular targets. This is typically achieved through binding assays and enzyme inhibition studies.

Radioligand Binding Assays for Receptor Affinity and Selectivity of 1-(Benzofuran-7-yl)-N-methylmethanamine

Radioligand binding assays are a standard in vitro method to determine the affinity and selectivity of a compound for various receptors. These assays use a radiolabeled ligand known to bind to a specific receptor and measure the ability of the test compound to displace it.

As of the latest available information, no studies have been published that report the results of radioligand binding assays for This compound . Therefore, its receptor affinity and selectivity profile remains uncharacterized.

For context, other benzofuran (B130515) derivatives have been investigated for their affinity to various receptors. For instance, some analogs have been studied for their interaction with monoamine transporters, which are key targets in the central nervous system. nih.govacs.org However, without direct experimental data, the receptor binding profile of This compound cannot be determined.

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action

Enzyme inhibition assays are performed to assess whether a compound can interfere with enzyme activity. These studies determine the concentration of the compound required for 50% inhibition (IC50) and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

There is currently no available data on the enzyme inhibition kinetics of This compound . Its potential to inhibit any specific enzymes has not been reported in the scientific literature.

Cellular Pathway Modulation Studies in Established Cell Lines

Once molecular targets are identified, researchers often investigate how the compound affects cellular signaling pathways and gene expression in cultured cells.

Investigation of Signaling Cascade Perturbations by this compound

Cell-based assays are used to examine the downstream effects of a compound's interaction with its target. This can include measuring changes in second messengers (e.g., cAMP), protein phosphorylation, or other signaling events.

No studies have been published that investigate the effects of This compound on any signaling cascades. The cellular pathways modulated by this compound are therefore unknown.

Gene Expression and Proteomic Profiling in Response to this compound Treatment

Techniques such as microarray analysis, RNA sequencing, and mass spectrometry-based proteomics can provide a global view of how a compound alters gene and protein expression within a cell.

There is no published data from gene expression or proteomic profiling studies for cells treated with This compound .

Receptor Occupancy and Functional Assays in Non-Human Tissues or Cell Models

To understand the physiological effects of a compound, its interaction with receptors is studied in more complex biological systems, such as isolated tissues or animal models.

No receptor occupancy or functional assay data for This compound in non-human tissues or cell models have been reported. Such studies would be essential to link in vitro binding data to a physiological response, but they have not yet been conducted or published for this specific compound.

Exploration of Specific Protein-Ligand Interactions through Biophysical Techniques

The elucidation of how a small molecule, such as this compound, interacts with its protein targets at a molecular level is fundamental to understanding its mechanism of action. Biophysical techniques are indispensable in this regard, providing quantitative and structural insights into the formation of protein-ligand complexes. These methods allow for the direct measurement of binding events, the thermodynamics driving the interaction, and the precise structural details of the binding site. Such information is critical for rational drug design and the optimization of lead compounds.

While specific biophysical studies on the direct interactions of this compound are not extensively documented in publicly available literature, this section will explore the principal biophysical methods that would be employed to characterize its binding to a putative protein target. The techniques discussed include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. By crystallizing the target protein in the presence of this compound, it is possible to visualize the precise binding mode of the ligand. This includes identifying the specific amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the benzofuran ring, the methylmethanamine side chain, and other features of the ligand. researchgate.net

Hypothetical X-ray Crystallography Data for this compound Bound to a Target Protein

ParameterHypothetical ValueSignificance
Resolution (Å) 2.1Indicates the level of detail in the crystal structure.
Space Group P2₁2₁2₁Describes the symmetry of the crystal lattice.
Key Interacting Residues Tyr84, Phe290, Ser124Amino acids in the binding pocket that form direct contacts with the ligand.
Hydrogen Bonds N-H···O=C (Ser124)A specific hydrogen bond between the ligand's amine and the protein's serine residue.
Hydrophobic Interactions Benzofuran ring with Tyr84 and Phe290Non-polar interactions that stabilize the ligand in the binding pocket.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that can provide information about protein-ligand interactions in solution, which is closer to the physiological state. dea.gov Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-LOGSY can be used to identify binding and map the interaction surface. For instance, in a CSP experiment, the protein would be labeled with ¹⁵N, and changes in the chemical shifts of specific amino acid residues upon the addition of this compound would indicate their involvement in binding. np-mrd.orgresearchgate.net

Hypothetical NMR Data for the Interaction of this compound with a Target Protein

TechniqueObservationInterpretation
¹H-¹⁵N HSQC Significant chemical shift perturbations for residues Gly50, Val52, Ile101.These residues are located in or near the binding site and are affected by the presence of the ligand.
STD NMR Strong signals observed for the aromatic protons of the benzofuran ring.The benzofuran moiety is a key part of the ligand that makes close contact with the protein.
Water-LOGSY Positive NOEs for ligand protons.Confirms that the ligand is binding to the protein.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of binding and the affinity of the interaction between a ligand and an analyte in real-time. ox.ac.uknih.govwikipedia.orgnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). nih.gov

Hypothetical SPR Data for the Binding of this compound to a Target Protein

Kinetic ParameterHypothetical ValueUnitDescription
Association Rate (kₐ) 2.5 x 10⁵M⁻¹s⁻¹The rate at which the protein-ligand complex is formed.
Dissociation Rate (kₔ) 1.0 x 10⁻³s⁻¹The rate at which the protein-ligand complex breaks apart.
Dissociation Constant (K₋) 4.0nMA measure of the binding affinity; a lower K₋ indicates a stronger interaction.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. harvard.edu This allows for the determination of the binding affinity (Kₐ), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of the interaction (n). By titrating this compound into a solution containing the target protein, the heat changes can be measured and used to derive these key thermodynamic parameters, providing a complete thermodynamic profile of the binding interaction.

Hypothetical ITC Data for the Binding of this compound to a Target Protein

Thermodynamic ParameterHypothetical ValueUnitSignificance
Stoichiometry (n) 1.05-Indicates a 1:1 binding ratio between the ligand and the protein.
Binding Affinity (Kₐ) 2.1 x 10⁸M⁻¹A measure of the strength of the interaction.
Enthalpy Change (ΔH) -8.5kcal/molThe heat released upon binding, indicating favorable enthalpic contributions.
Entropy Change (ΔS) 15.2cal/mol·KThe change in disorder of the system upon binding.

Through the combined application of these biophysical techniques, a comprehensive understanding of the molecular interactions between this compound and its biological targets can be achieved. This knowledge is invaluable for elucidating its mechanism of action and for guiding future drug discovery efforts.

Metabolic Transformations of 1 Benzofuran 7 Yl N Methylmethanamine in Research Models

In Vitro Metabolic Stability Assessment using Liver Microsomes or Hepatocytes (Non-Human Origin)

The initial step in understanding the metabolic fate of a compound like 1-(Benzofuran-7-yl)-N-methylmethanamine often involves assessing its stability in the presence of liver enzymes. This is typically conducted using in vitro systems such as liver microsomes or hepatocytes from preclinical species. These systems contain the primary enzymes responsible for drug metabolism. nih.gov

While specific data for this compound is not publicly available, the general approach involves incubating the compound with either liver microsomes (fragments of the endoplasmic reticulum) or intact hepatocytes (liver cells) from species like rats or mice. The rate at which the parent compound disappears over time is measured to determine its metabolic stability, often expressed as its half-life (t½) and intrinsic clearance (CLint). nih.gov For other benzofuran (B130515) derivatives, such as 5-MAPB, studies in isolated rat hepatocytes have shown that the parent compound is metabolized over time. nih.gov

Table 1: Representative In Vitro Metabolic Stability Parameters (Hypothetical Data)

SpeciesSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RatLiver MicrosomesData not availableData not available
MouseLiver MicrosomesData not availableData not available
RatHepatocytesData not availableData not available
MouseHepatocytesData not availableData not available

Identification and Characterization of Metabolites via High-Resolution Mass Spectrometry and NMR

Once it is established that a compound is metabolized, the next step is to identify the chemical structures of its metabolites. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques used for this purpose. nih.govnih.govdea.gov

For related benzofuran compounds, studies have successfully used these methods to elucidate metabolite structures. For example, the metabolites of the designer drug 6-MAPB were identified in rat urine using a combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution-mass spectrometry (LC-HR-MSn). nih.gov Similarly, NMR has been used to determine the structure of various benzofuran derivatives. dea.gov These techniques allow researchers to pinpoint the exact molecular changes that occur during metabolism, such as the addition of oxygen atoms or the removal of methyl groups.

Table 2: Potential Metabolites of this compound Identified in Preclinical Models (Hypothetical Data)

MetaboliteMolecular FormulaAnalytical MethodResearch Model
N-desmethyl MetaboliteC9H9NOHR-MSRat Liver Microsomes
Hydroxylated MetaboliteC10H11NO2HR-MS/NMRMouse Hepatocytes
Glucuronide ConjugateC16H19NO7LC-MSRat Urine

Elucidation of Enzymatic Biotransformation Pathways (e.g., Cytochrome P450, Uridine 5'-Diphospho-glucuronosyltransferase Involvement)

The biotransformation of chemical compounds is carried out by specific enzyme families. The Cytochrome P450 (CYP) superfamily of enzymes is primarily responsible for oxidative metabolism (Phase I reactions), while enzymes like Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are involved in conjugation reactions (Phase II reactions), which typically make metabolites more water-soluble for easier excretion. nih.govnih.gov

Research on analogous benzofuran structures provides clues to the potential enzymatic pathways for this compound. For instance, the N-demethylation of 6-MAPB has been shown to be catalyzed by CYP1A2, CYP2D6, and CYP3A4. nih.gov Glucuronidation is also a common metabolic pathway for benzofuran-containing compounds. nih.gov It is therefore plausible that these same enzyme families are involved in the metabolism of this compound, facilitating reactions such as N-demethylation and subsequent glucuronidation.

Species Comparison of Metabolic Profiles in Research Animal Models (e.g., Rat, Mouse)

Different animal species can metabolize compounds in unique ways due to variations in their metabolic enzyme expression and activity. Therefore, comparing the metabolic profiles of a compound in different preclinical species, such as rats and mice, is a standard part of drug development.

Studies on other benzofurans have been conducted in rat models. For example, the metabolism of a complex benzazepine with a dihydrobenzofuran moiety was characterized in Wistar rats, identifying metabolites formed through N-demethylation and hydroxylation. nih.gov Another study investigated the cytotoxic effects of benzofuran derivatives in freshly isolated rat hepatocytes. nih.gov A comparative analysis of the metabolites of this compound in both rat and mouse models would reveal any species-specific pathways, which is crucial for extrapolating findings to other species. However, specific comparative metabolic data for this compound is not currently available in the public domain.

Advanced Analytical Methodologies for 1 Benzofuran 7 Yl N Methylmethanamine Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis of 1-(Benzofuran-7-yl)-N-methylmethanamine

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and performing quantitative analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point. This approach separates compounds based on their hydrophobicity.

A typical method would employ a C18 stationary phase, which is effective for retaining aromatic compounds like the benzofuran (B130515) moiety. Separation is achieved by using a gradient elution with a mobile phase consisting of an aqueous component (like water with a pH modifier) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). The gradient allows for the effective elution of the target compound while separating it from more or less polar impurities. For detection, a UV-Vis detector is suitable, as the benzofuran ring system possesses a strong chromophore. For enhanced specificity and for use in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is ideal. When using MS detection, volatile buffers such as formic acid or ammonium (B1175870) formate (B1220265) should be used in the mobile phase instead of non-volatile acids like phosphoric acid. nih.gov

Purity assessment is commonly performed using an area percent calculation from the resulting chromatogram, where the peak area of this compound is compared to the total area of all observed peaks. For quantitative analysis, a calibration curve must be constructed using certified reference standards of known concentrations.

Table 1: Proposed HPLC Method Parameters for Analysis of this compound

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis at 254 nm or Mass Spectrometer

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may exhibit poor chromatographic behavior due to the polar amine group, GC-MS is highly valuable for identifying volatile metabolites or for analyzing the compound after chemical derivatization. mdpi.com

Derivatization is a key step to enhance the volatility and thermal stability of the analyte. For a secondary amine like this compound, acylation with reagents such as trifluoroacetic acid anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) is a common strategy. mdpi.comnih.gov This process replaces the active hydrogen on the nitrogen atom, reducing polarity and improving peak shape and sensitivity.

This technique is particularly useful in metabolic studies. For instance, research on analogous N-methylated benzofurans has shown that N-demethylation is a common metabolic pathway. nih.gov GC-MS analysis of extracts from research samples (e.g., liver microsome incubations) could identify the N-demethylated metabolite, 1-(benzofuran-7-yl)methanamine, after appropriate derivatization. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the parent compound and its metabolites, allowing for their unambiguous identification. nih.govwikipedia.org

Table 2: Potential GC-MS Method Parameters for Derivatized this compound

ParameterSuggested Condition
Derivatization Agent Trifluoroacetic Anhydride (TFAA)
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

Capillary Electrophoresis (CE) for Chiral Separations and Purity Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions in a narrow capillary. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.comyoutube.com CE is particularly powerful for chiral separations and for general purity profiling of drug-like molecules. nih.gov

The structure of this compound does not inherently possess a chiral center. However, if a chiral center were introduced into the molecule (e.g., through substitution on the methanamine backbone), CE would be an excellent method for separating the resulting enantiomers. This is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives (e.g., acetyl-β-cyclodextrin, carboxymethyl-β-cyclodextrin) are the most common chiral selectors for this purpose. nih.govmdpi.com The selector forms transient diastereomeric complexes with each enantiomer, which then migrate at different velocities in the electric field, leading to separation. mdpi.com

For general purity profiling, Capillary Zone Electrophoresis (CZE) can be employed. nih.gov In CZE, separation is based on differences in the charge-to-size ratio of the analytes. nih.gov This technique can effectively separate the primary compound from charged impurities or degradation products with high resolution. sciex.com

Table 3: Illustrative Capillary Electrophoresis Method for Chiral Separation

ParameterSuggested Condition
Instrument Capillary Electrophoresis System with UV Detector
Capillary Fused-silica, 50 µm ID, 60 cm total length
Background Electrolyte (BGE) 25 mM Phosphate Buffer (pH 3.0)
Chiral Selector 15 mM Acetyl-β-cyclodextrin
Voltage +25 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 214 nm or 254 nm

Development of Robust Bioanalytical Methods for Research Sample Quantification (Non-Human Biological Matrices)

To understand the behavior of this compound in a biological context, robust bioanalytical methods are required for its quantification in non-human research matrices like rat plasma or liver microsomal preparations. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity, selectivity, and wide dynamic range.

A typical bioanalytical workflow involves several key steps. First, the sample (e.g., plasma) must be prepared to remove proteins and other interfering substances. This is often achieved through protein precipitation with an organic solvent (e.g., acetonitrile), followed by solid-phase extraction (SPE) for further cleanup and concentration of the analyte. mdpi.com

The extracted sample is then injected into an LC-MS/MS system. Chromatographic separation is performed using conditions similar to those described for HPLC. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise, allowing for accurate quantification at low concentrations. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response.

Table 4: Proposed LC-MS/MS Bioanalytical Method Outline

StepDescription
Matrix Rat Plasma
Sample Preparation Protein precipitation (Acetonitrile) followed by Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
Internal Standard Deuterated this compound
LC System UPLC/HPLC with conditions similar to Table 1, optimized for speed.
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization, Positive Mode (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for the analyte and internal standard would need to be determined experimentally.

Quality Control and Impurity Profiling Methodologies for Research Batches of this compound

Ensuring the quality and consistency of research batches of this compound is critical for the reliability and reproducibility of experimental results. A comprehensive quality control (QC) strategy involves using a combination of orthogonal analytical techniques to create a detailed impurity profile.

The primary technique for QC is HPLC with UV and/or MS detection, which is used to determine the purity (assay) of the main component and to detect and quantify known and unknown impurities. nih.gov Impurities can originate from the synthetic process (e.g., unreacted starting materials, reagents, by-products) or from degradation of the compound during storage.

GC-MS can be used to analyze for volatile impurities, such as residual solvents from the synthesis, and to identify specific process impurities that are amenable to this technique. nih.gov A critical aspect of impurity profiling is the identification of isomers. Positional isomers of the benzofuran ring or substitution pattern, which may have very similar properties, can often be separated and differentiated by carefully optimized HPLC or GC-MS methods. nih.gov

Structural confirmation of the primary compound and elucidation of unknown impurity structures typically require Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Table 5: Impurity Profiling Strategy for this compound

Potential Impurity TypeRecommended Analytical TechniquePurpose
Process-Related Impurities (Non-volatile) HPLC-UV/MSDetection and quantification of synthetic by-products and starting materials.
Positional Isomers HPLC-UV/MS, GC-MSSeparation and identification of isomeric impurities. nih.govnih.gov
Volatile Impurities / Residual Solvents Headspace GC-MSIdentification and quantification of residual solvents from synthesis.
Degradation Products HPLC-UV/MS (Stress Testing)Identification of products formed under heat, light, acid, or base stress.
Inorganic Impurities Inductively Coupled Plasma (ICP-MS)Detection of residual metal catalysts from synthesis.

Role of 1 Benzofuran 7 Yl N Methylmethanamine As a Chemical Probe and Research Tool

Development of Labeled Probes (e.g., Radiolabeled, Fluorescent) for Target Identification and Validation Studies

A thorough search for literature describing the development of radiolabeled or fluorescently tagged versions of 1-(Benzofuran-7-yl)-N-methylmethanamine for use in target identification and validation studies yielded no results. The process of creating such chemical probes is fundamental for visualizing and quantifying the engagement of a molecule with its biological target. However, no publications were found detailing the synthesis of isotopically labeled (e.g., with 3H, 14C, or 18F) or fluorescently conjugated analogs of this specific compound.

Application in Affinity Chromatography and Chemical Proteomics for Unraveling Protein Targets

There is no available information on the use of this compound in affinity chromatography or chemical proteomics experiments. These techniques are powerful methods for isolating and identifying the protein targets of a small molecule from complex biological samples. The methodology typically involves immobilizing the compound of interest onto a solid support to "fish" for its binding partners. No studies have been published that utilize this compound in this manner to elucidate its potential protein interactions.

Use as a Scaffold for Rational Design of Novel Chemical Entities for Biological Inquiry

The benzofuran (B130515) nucleus is widely recognized as a privileged scaffold in drug discovery, lending itself to the rational design of new chemical entities with a range of biological activities. However, there are no specific examples in the scientific literature that cite this compound as a starting point or foundational scaffold for the rational design of new probes or therapeutic candidates. Structure-activity relationship (SAR) studies, which are crucial for optimizing the properties of a lead compound, have been conducted on various benzofuran series, but none focus on derivatives of this compound.

Contribution to Understanding Specific Biological Mechanisms through Chemical Perturbation

Chemical perturbation, the use of small molecules to modulate the function of specific proteins and observe the downstream effects on biological systems, is a key strategy in chemical biology. There are no published studies that employ this compound to perturb cellular pathways or to investigate specific biological mechanisms. Such studies would be instrumental in defining the functional role of its potential targets, but the absence of identified targets for this compound precludes such investigations.

Future Directions and Emerging Research Avenues for 1 Benzofuran 7 Yl N Methylmethanamine

Exploration of Undiscovered Chemical Reactivity and Transformations of 1-(Benzofuran-7-yl)-N-methylmethanamine

The inherent reactivity of the benzofuran (B130515) nucleus and the N-methylmethanamine side chain of this compound presents a fertile ground for discovering novel chemical transformations. Future research will likely focus on leveraging modern synthetic methodologies to expand the chemical space around this scaffold.

Recent advancements in C-H activation reactions offer a powerful tool for the direct functionalization of the benzofuran ring system. numberanalytics.com Exploring transition-metal-catalyzed C-H activation at various positions on the benzofuran core of this compound could lead to a diverse library of derivatives. Additionally, novel cyclization and multicomponent reactions, which have been successfully applied to other benzofuran precursors, could be adapted to this specific molecule. numberanalytics.comnih.gov These strategies could facilitate the efficient construction of more complex, polycyclic structures incorporating the this compound framework. nih.govrsc.org

Table 1: Potential Chemical Transformations for this compound

Reaction TypePotential Site of ReactionExpected Outcome
C-H ActivationBenzofuran ringDirect introduction of new functional groups
Cyclization ReactionsBenzofuran and side chainFormation of novel polycyclic systems
Multicomponent ReactionsBenzofuran core and amineRapid generation of complex derivatives
N-Alkylation/AcylationMethylamine (B109427) nitrogenModification of side chain properties

Integration with Advanced High-Throughput Screening Platforms for Novel Biological Activities (In Vitro)

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of large compound libraries against a multitude of biological targets. nih.gov Benzofuran derivatives have been successfully identified as hits in HTS campaigns for various diseases, including hepatitis C. nih.govconsensus.app Given this precedent, this compound and a library of its close analogs are prime candidates for screening in diverse in vitro biological assays.

Future research should involve the submission of this compound to large-scale HTS initiatives to uncover previously unknown biological activities. The use of cell-based assays, reporter gene assays, and biochemical assays against a wide panel of targets, including G-protein coupled receptors (GPCRs), kinases, and proteases, could reveal novel therapeutic applications. rsc.org For instance, the structural similarity of the benzofuran core to known bioactive molecules suggests potential activity in areas such as cancer, infectious diseases, and neurological disorders. nih.govbepls.com

Quantitative structure-use relationship (QSUR) models can also be employed to predict the potential functional uses of this compound, guiding the selection of appropriate screening platforms. rsc.org

Table 2: Potential High-Throughput Screening Applications

Screening PlatformPotential Therapeutic AreaRationale
Cell-based Proliferation AssaysOncologyBenzofurans have shown anticancer activity. nih.gov
Antiviral Reporter AssaysInfectious DiseasesBenzofuran derivatives are known HCV inhibitors. nih.gov
Receptor Binding AssaysNeurologyThe scaffold is present in neuroactive compounds. dea.gov
Enzyme Inhibition AssaysVariousBroad applicability to identify novel enzyme inhibitors.

Development of Next-Generation Analogs with Enhanced Specificity or Potency for Research Applications

The development of next-generation analogs of this compound with improved biological properties is a critical future research direction. This will involve a systematic exploration of the structure-activity relationship (SAR) to identify key structural features that govern its biological effects.

Drawing inspiration from successful analog development programs for other benzofurans, future work should focus on targeted modifications at various positions of the benzofuran ring and the N-methylmethanamine side chain. nih.govmdpi.com For example, the introduction of different substituents on the benzene (B151609) portion of the benzofuran core can significantly impact activity and selectivity. nih.gov Similarly, modifications to the N-methylmethanamine group, such as altering the alkyl chain length or introducing cyclic constraints, could enhance binding affinity and pharmacokinetic properties.

A fragment-based drug discovery approach could also be employed, where fragments of this compound are used as starting points for building more potent and selective inhibitors against specific protein targets. mdpi.com The synthesis and biological evaluation of a focused library of analogs will be instrumental in developing tool compounds for basic research and potential therapeutic leads.

Table 3: Strategies for Analog Development

Modification StrategyTarget RegionDesired Outcome
Substituent VariationBenzene ring of benzofuranImproved potency and selectivity
Side Chain ModificationN-methylmethanamine groupEnhanced binding and ADME properties
Bioisosteric ReplacementBenzofuran or amine moietyAltered physicochemical properties
Fragment-Based ElaborationEntire scaffoldDevelopment of high-affinity binders

Leveraging this compound for Structural Biology Studies of Target Proteins and Complexes

Understanding the molecular interactions between a small molecule and its protein target is fundamental for rational drug design. This compound can serve as a valuable tool for structural biology studies to elucidate the binding modes of benzofuran derivatives with their target proteins.

Once a biological target for this compound is identified through screening efforts, co-crystallization trials of the protein-ligand complex can be initiated. Obtaining a high-resolution crystal structure would provide invaluable insights into the specific amino acid residues involved in binding, the orientation of the ligand in the active site, and the conformational changes induced upon binding. orientjchem.orgresearchgate.net This information is crucial for the structure-based design of more potent and selective analogs.

In cases where co-crystallization is challenging, other structural techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to study the interaction in solution. nih.gov Spectroscopic methods like circular dichroism can also reveal changes in protein secondary structure upon ligand binding. nih.govencyclopedia.pub These studies will not only advance our understanding of the biological function of this compound but also contribute to the broader knowledge of ligand recognition by its target protein family.

Table 4: Methods for Structural Biology Studies

TechniqueInformation GainedApplication
X-ray Co-crystallographyHigh-resolution 3D structure of the protein-ligand complexRational drug design
NMR SpectroscopyLigand binding site and conformational changes in solutionUnderstanding dynamic interactions
Circular DichroismChanges in protein secondary structure upon bindingAssessing ligand-induced structural effects
Molecular DockingPredicted binding mode and affinityGuiding analog design

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(Benzofuran-7-yl)-N-methylmethanamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, analogous N-methylmethanamine derivatives are synthesized by reacting benzyl chloride derivatives with methylamine in ethanolic solutions under reflux (2–3 hours). Excess methylamine is removed via vacuum distillation, and purification involves washing with saturated NaHCO₃ to yield the product as a yellow oil (56% yield) . For benzofuran-containing analogs, protecting groups (e.g., sulfonamides or boronic acids) may be required to stabilize reactive intermediates during cyclization . Optimization may include adjusting solvent polarity, temperature, and catalyst selection (e.g., Pd-based catalysts for coupling reactions).

Q. Which analytical techniques are suitable for characterizing this compound and its intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, 1H^1H-NMR can confirm the presence of the N-methyl group (singlet at δ ~2.3 ppm) and benzofuran aromatic protons (δ 6.5–7.8 ppm). Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is recommended for purity assessment. Derivatization (e.g., β-glucuronidase hydrolysis or acid hydrolysis) may enhance detectability in complex matrices .

Q. What are the primary pharmacological targets or pathways associated with this compound?

  • Methodological Answer : Structural analogs, such as carbazole derivatives (e.g., PK9320), demonstrate activity as molecular chaperones for mutant p53 proteins in cancer cells. These compounds bind to mutation-induced surface crevices (e.g., Y220C p53) to restore transcriptional activity. Researchers should employ fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity and cellular assays (e.g., luciferase reporter systems) to assess p53 pathway reactivation .

Advanced Research Questions

Q. How can structural modifications of this compound improve its pharmacokinetic properties while retaining target affinity?

  • Methodological Answer : Rational design strategies include:

  • Bioisosteric replacement : Substituting the benzofuran ring with thiophene or indole moieties to enhance metabolic stability .
  • Prodrug approaches : Introducing phosphate or ester groups to improve solubility. For example, boronic acid derivatives (e.g., GSK8175) show enhanced bioavailability through reversible esterification .
  • Pharmacophore modeling : Use computational tools (e.g., Schrödinger Suite) to identify critical hydrogen-bonding or hydrophobic interactions. Validate via in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Recommended steps:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and control for batch-to-batch variability in compound synthesis.
  • Impurity profiling : Conduct LC-MS/MS to identify cytotoxic byproducts (e.g., residual methylamine or benzofuran oxides) .
  • Dose-response validation : Perform high-content screening (HCS) with live-cell imaging to distinguish specific cytotoxicity from off-target effects .

Q. What strategies are effective for formulating this compound in stable pharmaceutical compositions?

  • Methodological Answer : Salt formation or co-crystallization can enhance stability. For example, hydrochloride or succinate salts of structurally similar compounds exhibit improved crystallinity and reduced hygroscopicity. Techniques include:

  • Polymorph screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify stable crystalline forms .
  • Lyophilization : For liquid formulations, optimize excipients (e.g., cyclodextrins) to prevent hydrolysis of the benzofuran ring .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

  • Methodological Answer : Assess CYP inhibition/induction using human liver microsomes (HLMs) and probe substrates (e.g., midazolam for CYP3A4). Metabolite identification via LC-HRMS can reveal oxidative pathways (e.g., N-demethylation or benzofuran hydroxylation). For in vivo relevance, use cassette dosing in preclinical models to evaluate AUC changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.